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Core Science & Biosynthesis

Foundational

Technical Assessment: 4-Chloro-3-Hydroxymethyl Propiophenone

The following technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes organic chemistry principles, process engineering, and analytical validation.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes organic chemistry principles, process engineering, and analytical validation.

Synthesis, Structural Elucidation, and Pharmaceutical Utility[1]

Part 1: Executive Summary & Molecular Architecture

Compound Identity

  • Systematic Name: 1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.65 g/mol

  • Core Scaffold: Propiophenone (Aryl ketone)

  • Key Functionality: Ortho-chloro benzyl alcohol moiety

Significance in Drug Development 4-Chloro-3-hydroxymethyl propiophenone is a specialized bifunctional intermediate. Unlike simple propiophenones used primarily for cathinone or amino-alcohol synthesis, this molecule possesses a hydroxymethyl handle at the meta position relative to the ketone. This structural motif is critical in the design of:

  • HDAC Inhibitors: The 4-chloro-3-hydroxymethyl-phenyl moiety appears in patent literature regarding Histone Deacetylase (HDAC) inhibitors, particularly for oncology applications where the hydroxymethyl group serves as a linker or polar contact point.

  • Macrocyclic Ethers: The alcohol allows for etherification or esterification, enabling the construction of complex macrocycles or PROTAC linkers.

  • Heterocyclic Fusion: The proximity of the ketone and the hydroxymethyl group (via a 3-carbon separation across the ring) allows for potential cyclization into benzofuran or isoquinoline derivatives under specific conditions.

Part 2: Synthetic Pathways (The "How")

To ensure high purity and scalability, we prioritize routes that avoid competitive oxidation of the ketone. The most robust industrial approach involves the functionalization of 4-chloro-3-methylpropiophenone .

Primary Route: Radical Bromination & Hydrolysis

This route leverages the stability of the aryl ketone to radical conditions, allowing selective functionalization of the benzylic methyl group.

Mechanism:

  • Precursor Synthesis: Friedel-Crafts acylation of 2-chlorotoluene with propionyl chloride.

  • Wohl-Ziegler Bromination: Selective radical bromination using N-Bromosuccinimide (NBS).

  • Hydrolysis: Conversion of the benzyl bromide to the alcohol.

Synthesis_Pathway Start 2-Chlorotoluene Step1 4-Chloro-3-methyl propiophenone Start->Step1 Propionyl Cl, AlCl3 (Friedel-Crafts) Step2 Intermediate: Benzyl Bromide Step1->Step2 NBS, AIBN, CCl4 (Reflux) Final 4-Chloro-3-hydroxymethyl propiophenone Step2->Final H2O/CaCO3 (Hydrolysis)

Figure 1: Retrosynthetic logic and forward synthesis via the Wohl-Ziegler pathway.

Part 3: Detailed Experimental Protocol

Safety Warning: Benzyl halides are potent lachrymators. All operations must be performed in a fume hood.

Step 1: Synthesis of 4-Chloro-3-Methylpropiophenone
  • Reagents: 2-Chlorotoluene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (1.2 eq), DCM (Solvent).

  • Protocol:

    • Cool the AlCl₃/DCM suspension to 0°C.

    • Add Propionyl Chloride dropwise.

    • Add 2-Chlorotoluene slowly to control exotherm.

    • Critical Control Point: Maintain temperature <5°C to maximize para selectivity (relative to the methyl group).

    • Quench with ice water/HCl. Extract and distill.

Step 2: Wohl-Ziegler Bromination (The Critical Step)
  • Reagents: 4-Chloro-3-methylpropiophenone (1.0 eq), NBS (1.05 eq), AIBN (0.01 eq), Acetonitrile or CCl₄.

  • Protocol:

    • Dissolve ketone in solvent. Degas with Nitrogen (O₂ inhibits radicals).

    • Add NBS and AIBN.

    • Reflux (80°C) until NBS is consumed (succinimide floats to top).

    • Validation: Monitor by TLC. The product (bromide) will be less polar than the starting material.

    • Filter succinimide and concentrate.

Step 3: Hydrolysis to Alcohol
  • Reagents: Benzyl bromide intermediate, CaCO₃ (2.0 eq), 1:1 Dioxane/Water.

  • Protocol:

    • Reflux the bromide in Dioxane/Water with CaCO₃ for 4–6 hours.

    • Why CaCO₃? Using a mild base prevents the Haloform reaction or condensation of the ketone, which might occur with strong hydroxides (NaOH).

    • Acidify to pH 4, extract with Ethyl Acetate.

    • Purification: Column chromatography (Hexane/EtOAc gradient).

Part 4: Structural Elucidation (The "Proof")

For a researcher confirming the identity of this molecule, the following spectroscopic signatures are definitive.

1. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Prediction:

Position Shift (δ ppm) Multiplicity Integration Assignment
Ar-H (2) 7.95 Doublet (d) 1H Ortho to ketone, Meta to Cl (Deshielded)
Ar-H (6) 7.80 Doublet of Doublets 1H Para to Cl
Ar-H (5) 7.45 Doublet (d) 1H Ortho to Cl
-CH₂-OH 4.80 Singlet (s) 2H Benzylic Methylene
-OH 2.50 Broad Singlet 1H Hydroxyl (Exchangeable)
-CO-CH₂- 2.95 Quartet (q) 2H Propanoyl Methylene

| -CH₃ | 1.20 | Triplet (t) | 3H | Terminal Methyl |

Interpretation Logic:

  • The Ar-H (2) proton is the most deshielded (~7.95 ppm) due to the anisotropic effect of the carbonyl group and the inductive withdrawal of the chlorine, despite being meta to the chlorine.

  • The -CH₂-OH singlet at 4.80 ppm is the "smoking gun" confirming the oxidation of the methyl group. If this is a doublet, the oxidation is incomplete (aldehyde).

2. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 199.05 / 201.05.

  • Isotope Pattern: A distinct 3:1 ratio between m/z 199 and 201 confirms the presence of one Chlorine atom .

  • Fragmentation:

    • Loss of Ethyl group (M-29): Characteristic of propiophenones (cleavage alpha to carbonyl).

    • Loss of OH (M-17): Typical for benzyl alcohols (tropylium ion formation).

MS_Fragmentation Parent Molecular Ion [M]+ = 198/200 Frag1 Acylium Ion (Loss of Et) Parent->Frag1 -29 Da (Alpha Cleavage) Frag2 Tropylium-like Ion (Loss of OH) Parent->Frag2 -17 Da (Dehydration)

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Part 5: Stability & Impurity Profiling

When storing or utilizing 4-chloro-3-hydroxymethyl propiophenone, researchers must monitor for specific degradation pathways.

Impurity TypeStructure/NameCausePrevention
Oxidative 4-Chloro-3-formyl propiophenoneAir oxidation of -CH₂OHStore under Argon; Avoid Cr(VI) reagents.
Dehydration Ether dimer (Dibenzyl ether)Acid-catalyzed condensationAvoid strong mineral acids during workup.
Photolytic Radical degradation productsUV exposure (Ketone excitation)Store in amber vials.

Self-Validating Storage Protocol:

  • Condition: -20°C, Inert Atmosphere (Argon).

  • Retest: Every 6 months. Check ¹H NMR for the appearance of an aldehyde peak (~10.0 ppm).

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

  • Patent US8404738B2 . (2012). Histone deacetylase inhibitors. (Describes 4-chloro-3-hydroxymethyl-phenyl moiety in pharmaceutical intermediates). Link

  • SDBS Database . National Institute of Advanced Industrial Science and Technology (AIST). (Spectral data for propiophenone and chlorobenzyl alcohol analogs). Link

Exploratory

Functionalized Propiophenone Building Blocks: A Strategic Asset in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The propiophenone scaffold, a seemingly simple aromatic ketone, represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The propiophenone scaffold, a seemingly simple aromatic ketone, represents a cornerstone in the edifice of medicinal chemistry. Its true power lies in its remarkable versatility, offering a synthetically tractable framework that can be strategically functionalized at multiple positions to generate a vast and diverse chemical space. This guide provides a comprehensive exploration of functionalized propiophenone building blocks, moving beyond a mere catalog of structures to delve into the underlying synthetic strategies, mechanistic principles, and their profound impact on contemporary drug discovery. We will dissect key functionalization methodologies, from classical reactions to cutting-edge catalytic asymmetric transformations, and illuminate their application in the synthesis of pharmacologically significant molecules. This document is intended to serve as a practical and insightful resource for researchers engaged in the design and synthesis of novel therapeutics, empowering them to leverage the full potential of this privileged scaffold.

The Propiophenone Core: An Enduring Motif in Medicinal Chemistry

Propiophenone (1-phenylpropan-1-one) is more than just a simple ketone; it is a versatile intermediate and a recurring structural motif in a multitude of pharmaceuticals.[1][2] Its presence in drugs spanning various therapeutic areas, including analgesics, antidepressants, and muscle relaxants, underscores its significance as a pharmacophore.[3][4][5] The propiophenone framework offers three primary sites for chemical modification: the aromatic ring, the α-carbon, and the β-carbon of the ethyl chain. This inherent modularity allows for the precise tuning of physicochemical properties such as lipophilicity, polarity, and steric bulk, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

The true value of propiophenone building blocks emerges when they are "functionalized"—that is, when specific chemical groups are introduced to impart desired biological activities or to serve as handles for further synthetic elaboration. These functionalized derivatives are not merely analogs; they are tailored molecular tools designed to interact with specific biological targets with high affinity and selectivity.

Strategic Functionalization of the Propiophenone Scaffold

The synthetic chemist's ability to selectively modify the propiophenone core is paramount to its utility in drug discovery. This section will explore key methodologies for functionalizing the α- and β-positions of the ethyl chain, as well as the aromatic ring.

α-Functionalization: Introducing Chirality and Diverse Functionality

The α-position of the propiophenone is a hub for introducing chemical diversity and, crucially, stereochemistry. Enantiomerically pure α-substituted ketones are highly sought-after building blocks in pharmaceutical synthesis.[6][7]

α-Amino ketones are prevalent substructures in natural products and pharmaceuticals.[8] The direct asymmetric α-amination of ketones represents a powerful strategy for their synthesis. Modern methods often employ chiral catalysts to achieve high enantioselectivity.[6]

G

Caption: Catalytic cycle for asymmetric α-amination of ketones.

Experimental Protocol: Asymmetric α-Amination of α-Branched Ketones via Enol Catalysis [6]

  • To a solution of the α-branched ketone (0.05 mmol) in a suitable solvent, add the chiral phosphoric acid catalyst (5 mol%).

  • Add the azodicarboxylate (0.1 mmol) as the electrophile.

  • Stir the reaction mixture at the appropriate temperature until completion, monitoring by TLC or LC-MS.

  • Purify the resulting carbamate-protected α-hydrazino ketone by column chromatography.

  • The N-N bond can be cleaved under mild, redox-neutral conditions to yield the free amine.

α-Hydroxypropiophenone is a valuable intermediate in the synthesis of more complex molecules, particularly heterocycles, and also finds application as a photoinitiator.[9][10] Its synthesis can be achieved through various routes, often involving the functionalization of propiophenone.[10]

Experimental Protocol: Synthesis of α-Hydroxypropiophenone [11]

  • To a mixture of α-bromopropiophenone (21.3 parts) and sodium formate (6.8 parts) in acetonitrile (approx. 90 parts), add a solution of sodium bicarbonate (10.08 parts) in water (approx. 60 parts).

  • Stir the resulting mixture vigorously at 65°C for 48 hours.

  • After cooling, separate the acetonitrile layer and evaporate to dryness.

  • Dissolve the residue in chloroform, wash with water, dry over sodium sulfate, and evaporate the solvent to yield α-hydroxypropiophenone.

Reactant Product Yield Reference
α-Bromopropiophenoneα-Hydroxypropiophenone77.1%[11]

The catalytic asymmetric α-alkylation of ketones is a cornerstone of modern organic synthesis, enabling the construction of chiral ketones with α-quaternary carbon stereocenters.[12] Nickel-catalyzed methods have emerged as a powerful tool for the direct α-alkylation of ketones with unactivated alkyl halides.[12]

β-Functionalization: The Mannich Reaction and its Progeny

The Mannich reaction is a classic and highly effective method for introducing an aminomethyl group at the β-position of a ketone, yielding a β-amino ketone, also known as a Mannich base.[13][14][15] These Mannich bases are versatile synthetic intermediates.[13]

G

Caption: Three-component Mannich reaction for β-aminoketone synthesis.

Experimental Protocol: Mannich-Type Reaction of a Titanium Enolate [16]

  • Generate the titanium enolate of 2'-hydroxypropiophenone.

  • React the enolate with an N-tosylimine in a suitable solvent.

  • The reaction proceeds to give the corresponding β-aminoketone with high anti-diastereoselectivity.

  • Purify the product by standard chromatographic techniques.

Reactants Product Yield Diastereoselectivity Reference
Titanium enolate of 2'-hydroxypropiophenone, N-tosylimineanti-β-Aminoketone60-90%>99:<1[16]
Aromatic Ring Functionalization: Expanding the Pharmacophore

Functionalization of the phenyl ring of propiophenone allows for the introduction of substituents that can engage in specific interactions with a biological target, such as hydrogen bonding or hydrophobic interactions. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can be employed, often with regioselectivity dictated by the existing acyl group.

A key transformation for building complex drug molecules is the formation of diaryl ethers. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a classical and still relevant method for this purpose.[17][18][19]

G

Caption: Ullmann condensation for the synthesis of diaryl ether propiophenones.

Applications in Drug Discovery: From Building Block to Bioactive Molecule

Functionalized propiophenones are instrumental in the synthesis of a wide array of pharmaceuticals.

  • Anticancer Agents: Phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer activities against various cell lines.[20][21]

  • Local Anesthetics: Certain propiophenone derivatives exhibit local anesthetic effects.[]

  • Antihyperglycemic Agents: Propiophenone derivatives with potential antihyperglycemic activities are under investigation.[]

  • Muscle Relaxants: 4'-Methylpropiophenone is a key starting material for the synthesis of tolperisone, a muscle relaxant.[23]

  • CNS Agents: The propiophenone moiety is found in drugs targeting the central nervous system, such as bupropion, an antidepressant.[3]

The Critical Role of Asymmetric Synthesis

For functionalized propiophenones intended for therapeutic use, controlling stereochemistry is often non-negotiable. The biological activity of enantiomers can differ significantly, with one enantiomer being active while the other is inactive or even toxic.[24][25] Therefore, the development of catalytic asymmetric methods for the synthesis of chiral propiophenone building blocks is a major focus of modern pharmaceutical research.[26][27]

Conclusion and Future Outlook

Functionalized propiophenone building blocks continue to be a rich source of innovation in drug discovery. Their synthetic accessibility and the diverse array of functionalization strategies available make them an invaluable tool for medicinal chemists. The ongoing development of novel catalytic methods, particularly those that enable the asymmetric synthesis of complex chiral derivatives, will further expand the utility of this remarkable scaffold. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen libraries of diverse, functionalized propiophenones will be crucial in the quest for new and more effective medicines.

References

  • Alpha-Hydroxypropiophenone: Synthesis and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. (2017). Journal of the American Chemical Society.
  • Catalytic Asymmetric α-Amination of α-Branched Ketones via Enol Catalysis. (2015). Synlett.
  • Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211–27217.
  • Castillo-Pazos, D. J., Lasso, J. D., & Li, C.-J. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 836–843.
  • Mannich-type reaction of titanium enolate derived from propiophenone. (n.d.). ResearchGate.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). Royal Society of Chemistry.
  • Typical approaches to the α-functionalization of ketones and our design... (n.d.). ResearchGate.
  • Ullmann Condensation. (n.d.). SynArchive.
  • Propiophenone. (n.d.). Wikipedia.
  • PROPIOPHENONE. (n.d.). LookChem.
  • A Technical Guide to the Synthesis of Substituted Propiophenones. (n.d.). Benchchem.
  • Synthesis of α-hydroxypropiophenone. (n.d.). PrepChem.com.
  • A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling. (n.d.). Benchchem.
  • Propiophenone Impurities. (n.d.). BOC Sciences.
  • Ivković, B. M., Nikolic, K., Ilić, B. B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239–255.
  • The Chemistry of 2-Hydroxypropiophenone: Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3).
  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). ResearchGate.
  • Mannich Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Propiophenone Manufacturers Gujarat. (n.d.). Gaurang International.
  • 1-Phenyl-1-propanone. (n.d.). PubChem.
  • The application of 4′-Methylpropiophenone in organic reactions. (n.d.). ChemicalBook.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
  • Mannich bases in medicinal chemistry and drug design. (2015). Future Medicinal Chemistry.
  • Asymmetric Routes to Chiral Secondary Alcohols. (2009). Pharmaceutical Technology.
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2014). Pharmaceutical Technology.
  • Asymmetric Synthesis. (n.d.). Chiralpedia.

Sources

Foundational

substituted phenyl propanone derivatives literature review

An In-Depth Technical Guide to Substituted Phenyl Propanone Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships Introduction: A Tale of Two Molecules Substituted phenyl propanone derivatives repres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Phenyl Propanone Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

Introduction: A Tale of Two Molecules

Substituted phenyl propanone derivatives represent a fascinating and dichotomous class of chemical compounds. At their core is the 1-phenyl-1-propanone structure, a simple aromatic ketone. However, the addition of various functional groups to the phenyl ring, the propane chain, and the amino group gives rise to a vast family of molecules with profoundly different biological activities. This guide provides a technical exploration of these derivatives, from their fundamental synthesis to their complex interactions with biological systems.

This chemical family includes both valuable therapeutic agents and notorious substances of abuse. On one end of the spectrum is bupropion , a widely prescribed medication marketed as Wellbutrin® for the treatment of depression and smoking cessation.[1][2][3] On the other end are the synthetic cathinones, colloquially known as "bath salts," which are potent psychostimulants with a high potential for abuse and significant public health risks.[1][2][4]

All synthetic cathinones are β-keto analogues of amphetamine, meaning they possess a ketone group at the beta carbon of the phenethylamine backbone.[1][2][3][5] This structural feature is central to their pharmacology. The ease with which clandestine chemists can modify the cathinone structure has led to the continuous emergence of new "designer drugs" aimed at circumventing legal controls.[6][7][8] This guide will delve into the chemistry that defines these compounds, the methods for their synthesis and characterization, their mechanisms of action, and the critical structure-activity relationships that dictate their effects.

Part 1: Synthetic Methodologies and Chemical Characterization

The synthesis of substituted phenyl propanone derivatives can be achieved through various routes, often starting from readily available precursors like propiophenone or ephedrine.[9] Clandestine syntheses, in particular, often adapt established chemical reactions to utilize unregulated chemicals.[10]

General Synthetic Pathway: A Representative Protocol

A common approach involves the oxidation of a substituted phenyl-2-propanol or the reaction of a substituted benzene with a propanoyl derivative. For instance, the synthesis of phenyl-2-propanone (P-2-P), a key precursor for amphetamine and methamphetamine, can be achieved through the oxidation of phenylpropenes.[10]

Protocol: Synthesis of Phenyl-2-Propanone from Propenylbenzene

This protocol is for informational purposes only and illustrates a known chemical transformation.

  • Reaction Setup: A solution of hydrogen peroxide in formic acid is prepared and stirred.

  • Addition: A solution of trans-beta-methylstyrene (a propenylbenzene derivative) in acetone is slowly added to the acidic hydrogen peroxide solution.

  • Reflux: The mixture is heated under reflux to facilitate the reaction.

  • Neutralization & Extraction: After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent like dichloromethane (CH2Cl2).

  • Hydrolysis: The extracted organic layer, containing glycol and glycol esters, is concentrated. The residue is then heated in a solution of methanol and dilute sulfuric acid to hydrolyze the esters.

  • Final Extraction: The resulting solution is again neutralized and extracted with dichloromethane to yield the final product, phenyl-2-propanone.[10]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted phenyl propanone derivative.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Precursors Starting Materials (e.g., Substituted Benzene, Propanoyl Chloride) Reaction Chemical Reaction (e.g., Friedel-Crafts Acylation, Oxidation) Precursors->Reaction Quenching Reaction Quenching (e.g., Addition of Water/Base) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Crude Product Drying Drying of Organic Layer (e.g., Anhydrous Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Optional) Evaporation->Chromatography FinalProduct Isolated Product: Substituted Phenyl Propanone Chromatography->FinalProduct caption General workflow for synthesis and purification. G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine Vesicle->DA Release DA->DAT Normal Reuptake Receptor Dopamine Receptors DA->Receptor Binding & Signal Cathinone Synthetic Cathinone Cathinone->DAT Blocks or Reverses caption Cathinone interference with dopamine transport. G structure R1_pos R1_pos->structure Phenyl Ring (R1) - Affects SERT vs DAT selectivity - Methylenedioxy group often  increases SERT activity R2_pos R2_pos->structure α-Alkyl Chain (R2) - Longer chains can increase  transporter affinity R3_pos R3_pos->structure N-Substitution (R3) - Pyrrolidine ring (e.g., MDPV)  creates potent blockers - N-methylation (e.g., mephedrone)  creates releasers caption Key substitution sites on the cathinone scaffold.

Sources

Exploratory

Technical Guide: 3-Hydroxymethyl-4-chloropropiophenone

Procurement Strategy, Synthetic Pathways, and Quality Assurance[1] Executive Summary 3-Hydroxymethyl-4-chloropropiophenone (IUPAC: 1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one) is a specialized aryl ketone intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Procurement Strategy, Synthetic Pathways, and Quality Assurance[1]

Executive Summary

3-Hydroxymethyl-4-chloropropiophenone (IUPAC: 1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one) is a specialized aryl ketone intermediate. Unlike commodity chemicals (e.g., 4-chloropropiophenone), this specific regioisomer is rarely available as an off-the-shelf "stock" item in major catalogs. It typically serves as a high-value scaffold in the development of kinase inhibitors, agrochemicals, and phenethylamine derivatives where the hydroxymethyl group acts as a critical "linker" handle for further functionalization.

This guide addresses the procurement gap by providing:

  • Vendor Strategy: Identification of suppliers for the core precursors.

  • Synthetic Protocols: Validated bench-scale routes to generate the target from commercially available starting materials.

  • Quality Control: Analytical standards for validating the hydroxymethylated product.

Part 1: Chemical Identity & Vendor Landscape[2]

Since direct sourcing is limited to custom synthesis requests, the most efficient procurement strategy for researchers is to source the immediate precursor or engage a Contract Research Organization (CRO) .

1.1 Chemical Specifications
FeatureSpecification
Chemical Name 1-(4-chloro-3-(hydroxymethyl)phenyl)propan-1-one
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Core Structure Propiophenone backbone with 4-Cl and 3-CH₂OH substitution
SMILES CCC(=O)C1=CC(=C(C=C1)Cl)CO
Solubility Profile Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1]
1.2 Vendor & Sourcing Strategy

Status: Non-Catalog Item / Custom Synthesis Required

Option A: Precursor Sourcing (In-House Synthesis) The most reliable route is to purchase 4-Chloropropiophenone (CAS: 6285-05-8) or 3-Bromo-4-chloropropiophenone and perform the functionalization in-house.

Precursor ChemicalCAS No.[2][3][4]Recommended VendorsPurity Grade
4-Chloropropiophenone 6285-05-8Sigma-Aldrich , TCI Chemicals , Combi-Blocks >98% (GC)
3-Bromo-4-chloropropiophenone 6626-28-4Enamine , Apollo Scientific , Ambeed >95% (NMR)

Option B: Custom Synthesis Partners For scale-up (>100g) or GLP requirements, the following vendors specialize in aryl ketone functionalization and can synthesize this target on demand:

  • Enamine (Ukraine/Latvia): High expertise in halogenated building blocks.

  • WuXi AppTec (China/Global): Rapid turnaround for custom medicinal chemistry intermediates.

  • Syngene International (India): Cost-effective for multi-kilogram batches.

Part 2: Technical Core – Synthetic Pathways
2.1 Route A: The "Lithiation-Formylation" Protocol

This route utilizes 3-bromo-4-chloropropiophenone as the starting material. The bromine atom at the 3-position provides a specific handle for installing the hydroxymethyl group via a formyl intermediate.

Mechanism:

  • Protection: The ketone is protected as a ketal to prevent nucleophilic attack during lithiation.

  • Lithiation: n-Butyllithium performs a Lithium-Halogen exchange at the 3-position.

  • Formylation: DMF traps the lithiated species to form the aldehyde.

  • Reduction: NaBH₄ reduces the aldehyde to the alcohol (hydroxymethyl).

  • Deprotection: Acid hydrolysis restores the propiophenone ketone.

Step-by-Step Protocol (Self-Validating):

  • Ketal Protection:

    • Reflux 3-bromo-4-chloropropiophenone (10 mmol) with ethylene glycol (15 mmol) and p-TsOH (cat.) in Toluene using a Dean-Stark trap until water evolution ceases (approx. 4h).

    • Checkpoint: TLC (Hex/EtOAc 9:1) should show disappearance of the starting ketone.

  • Lithiation & Formylation:

    • Dissolve the ketal intermediate in dry THF under Argon at -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Add dry DMF (1.5 eq) dropwise. Allow to warm to 0°C over 2 hours.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

  • Reduction & Deprotection (One Pot):

    • Dissolve the crude aldehyde in MeOH at 0°C.

    • Add NaBH₄ (1.2 eq). Stir for 30 min.

    • Checkpoint: TLC should show a polar spot (alcohol).

    • Add 1N HCl (aq) and stir at RT for 2 hours to deprotect the ketal.

    • Yield Expectation: 65–75% overall.

2.2 Visualization of Synthetic Workflow

SynthesisPathway Start 3-Bromo-4-chloropropiophenone (Commercially Available) Inter1 Intermediate 1: Ketal Protected Aryl Bromide Start->Inter1 Ethylene Glycol, pTsOH (Protection) Inter2 Intermediate 2: 3-Formyl Derivative Inter1->Inter2 1. n-BuLi, -78°C 2. DMF (Formylation) Target TARGET: 3-Hydroxymethyl-4-chloropropiophenone Inter2->Target 1. NaBH4 (Reduction) 2. HCl (Deprotection)

Caption: Figure 1. Retrosynthetic pathway utilizing site-selective lithiation to install the hydroxymethyl group.

Part 3: Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following analytical criteria.

3.1 HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Retention Time Logic: The target (alcohol) will elute earlier than the non-polar precursor (4-chloropropiophenone) due to the polarity of the -CH₂OH group.

3.2 NMR Validation (diagnostic Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.21 (t, 3H): Methyl of propionyl group.

    • δ 2.98 (q, 2H): Methylene of propionyl group.

    • δ 4.82 (s, 2H): Critical Signal – The benzylic methylene (-CH ₂OH).

    • δ 7.4-8.0 (m, 3H): Aromatic protons (splitting pattern depends on 3,4-substitution).

Part 4: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The benzylic alcohol is susceptible to oxidation to the aldehyde/acid if exposed to air over prolonged periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the lithiation step due to pyrophoric reagents (n-BuLi).

References
  • Precursor Availability: 4'-Chloropropiophenone.[3] PubChem CID 22697.[3][4] National Center for Biotechnology Information. Link[3][4]

  • Synthetic Methodology (Formylation): Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016.
  • Vendor Verification: Sigma-Aldrich Catalog, Product No. 144355 (4-Chloropropiophenone). Link

  • Reaction Safety: Handling n-Butyllithium. UCLA Center for Laboratory Safety. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Propiophenone Derivatives via Friedel-Crafts Acylation

For: Researchers, scientists, and drug development professionals. Abstract Propiophenone and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The Friedel-Craft...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Propiophenone and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The Friedel-Crafts acylation stands as a fundamental and direct method for the preparation of these aromatic ketones. This document provides an in-depth guide to the synthesis of propiophenone derivatives, detailing the underlying mechanistic principles, a step-by-step experimental protocol, critical safety considerations, and purification techniques. The aim is to equip researchers with the necessary knowledge to successfully and safely perform this valuable transformation in a laboratory setting.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2][3] This reaction is particularly advantageous for the synthesis of propiophenone derivatives from aromatic precursors and propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. A key benefit of this method over Friedel-Crafts alkylation is the deactivation of the product ketone towards further substitution, which effectively prevents polyacylation.[1]

Propiophenone scaffolds are integral to the structure of various biologically active molecules, highlighting the importance of robust synthetic protocols for their preparation. This guide will focus on the practical application of the Friedel-Crafts acylation for the synthesis of propiophenone, providing a foundation for its extension to a variety of substituted aromatic starting materials.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Friedel-Crafts acylation proceeds through a well-defined sequence of steps:

Step 1: Formation of the Acylium Ion. The reaction is initiated by the interaction of the acylating agent (propionyl chloride) with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the chlorine atom of the propionyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.[4] This generates a highly electrophilic and resonance-stabilized acylium ion.[3][5]

Step 2: Electrophilic Aromatic Substitution. The electron-rich π-system of the aromatic ring (e.g., benzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7]

Step 3: Rearomatization. A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group.[5] This restores the aromaticity of the ring.

Step 4: Product-Catalyst Complex Formation and Work-up. The resulting propiophenone, a ketone, is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1] This necessitates the use of at least a stoichiometric amount of the catalyst. The reaction is then "quenched" by the addition of water or dilute acid, which hydrolyzes the complex to release the final propiophenone product and decomposes the aluminum salts.[7][8]

Diagram: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Rearomatization & Work-up PropionylChloride Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) + AlCl₄⁻ PropionylChloride->AcyliumIon Reaction with Lewis Acid AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene AreniumIon Arenium Ion Intermediate Benzene->AreniumIon Nucleophilic Attack PropiophenoneComplex Propiophenone-AlCl₃ Complex AreniumIon->PropiophenoneComplex Deprotonation by AlCl₄⁻ Propiophenone Propiophenone (Final Product) PropiophenoneComplex->Propiophenone Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Propiophenone

This protocol details the synthesis of propiophenone from benzene and propionyl chloride. The principles can be adapted for various substituted aromatic compounds.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Anhydrous Aluminum Chloride (AlCl₃)133.3422 g~0.165Highly hygroscopic and corrosive. Handle with care.[9]
Benzene78.1162 mL (total)~0.704Carcinogenic and flammable. Use in a well-ventilated fume hood.
Propionyl Chloride92.5214.5 mL~0.165Corrosive and lachrymatory. Handle in a fume hood.
Dichloromethane (CH₂Cl₂)84.93As needed-Solvent for extraction.
Concentrated Hydrochloric Acid (HCl)36.46~15 mL-Corrosive. Add slowly during work-up.
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Ice-~25 g-For cooling and work-up.
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reaction Procedure

Caution: This reaction is exothermic and involves corrosive and hazardous materials.[9] All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[10] Glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[9]

  • Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Catalyst Suspension: Carefully add 22 g of anhydrous aluminum chloride to the flask.

  • Initial Benzene Addition: Add 37 mL of benzene to the flask.

  • Reaction Mixture Preparation: In a separate dry container, prepare a mixture of 14.5 mL of propionyl chloride and 25 mL of benzene. Transfer this mixture to the dropping funnel.

  • Cooling: Cool the reaction flask in an ice bath to approximately 10°C.[11]

  • Slow Addition: Begin stirring the cooled suspension and add the propionyl chloride/benzene mixture dropwise from the dropping funnel over a period of about 30 minutes.[11] It is crucial to maintain a slow addition rate to control the exothermic reaction and prevent the mixture from freezing.[11]

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15-30 minutes.[9]

Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of approximately 25 g of crushed ice and 15 mL of concentrated HCl in a beaker, with stirring.[9] This step is highly exothermic and will generate HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with two portions of dichloromethane.[9]

  • Washing: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[9]

  • Solvent Removal: Remove the solvent by rotary evaporation.[9]

  • Purification: The crude propiophenone can be purified by vacuum distillation.[12] Collect the fraction that distills at the appropriate boiling point (approximately 218 °C at atmospheric pressure, lower under vacuum).

Diagram: Experimental Workflow

G Setup 1. Assemble Dry Glassware Reagents 2. Add AlCl₃ and Benzene Setup->Reagents Cooling 3. Cool to 10°C Reagents->Cooling Addition 4. Add Propionyl Chloride/Benzene Mixture Dropwise Cooling->Addition Reaction 5. Stir at Room Temperature Addition->Reaction Quench 6. Pour onto Ice/HCl Reaction->Quench Extract 7. Separate and Extract with CH₂Cl₂ Quench->Extract Wash 8. Wash with NaHCO₃ and Brine Extract->Wash Dry 9. Dry with MgSO₄ Wash->Dry Evaporate 10. Remove Solvent via Rotary Evaporation Dry->Evaporate Purify 11. Purify by Vacuum Distillation Evaporate->Purify

Caption: Workflow for Propiophenone Synthesis.

Critical Considerations and Troubleshooting

  • Moisture Sensitivity: Anhydrous conditions are paramount. Any moisture will react with and deactivate the aluminum chloride catalyst.[9]

  • Catalyst Stoichiometry: As the product ketone complexes with the Lewis acid, at least one equivalent of the catalyst is required.[1]

  • Substrate Reactivity: The aromatic ring must not be substituted with strongly deactivating groups (e.g., -NO₂, -CN), as this will inhibit the electrophilic substitution.[3]

  • Temperature Control: The initial addition should be performed at a low temperature to manage the exothermicity of the reaction.

Conclusion

The Friedel-Crafts acylation is a robust and reliable method for the synthesis of propiophenone and its derivatives. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and managing the reaction temperature, high yields of the desired product can be achieved. The protocol and insights provided herein serve as a comprehensive guide for researchers employing this important transformation in their synthetic endeavors.

References

  • A Technical Guide to the Synthesis of Substituted Propiophenones. Benchchem.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4. Benchchem.
  • Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Experiment 1: Friedel-Crafts Acylation.
  • Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation. Benchchem.
  • Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). OrgoSolver.
  • [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. YouTube.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel-Crafts Alkylation and Acylation Reactions ChemTalk.
  • Friedel-Crafts Acylation of Benzene. Learnbin.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

Sources

Application

Application Note: Optimized Reductive Amination of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one

Introduction & Chemical Context This Application Note details the protocols for the reductive amination of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one . This scaffold presents specific synthetic challenges relevant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This Application Note details the protocols for the reductive amination of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one . This scaffold presents specific synthetic challenges relevant to medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors.

The Substrate Profile[1]
  • Steric Hindrance: Unlike acetophenones, the propiophenone moiety (ethyl ketone) introduces steric bulk at the electrophilic center, significantly slowing the rate of imine formation.

  • Chemoselectivity: The molecule contains a benzylic alcohol at the meta position. Harsh acidic conditions or strong reductants (e.g., LiAlH4) risk deoxygenation or elimination of this hydroxyl group.

  • Electronic Effects: The para-chloro substituent slightly deactivates the ring but stabilizes the molecule against oxidative degradation.

Core Objective: Efficiently convert the ketone to a secondary or tertiary amine while preserving the benzylic alcohol and the aryl chloride.

Mechanistic Principles

The reaction proceeds via the formation of a reversible hemiaminal intermediate, followed by dehydration to an imine (or iminium ion), which is subsequently reduced.[1]

Critical Control Points
  • Imine Equilibrium: Due to the ethyl group's sterics, the equilibrium constant (

    
    ) for imine formation is low. Water removal or Lewis acid activation is often required to drive this step.
    
  • Selectivity of Reduction: The reducing agent must reduce the imine/iminium species faster than it reduces the starting ketone to an alcohol (1-(4-chloro-3-(hydroxymethyl)phenyl)propan-1-ol).

Mechanistic Pathway

ReductiveAmination Ketone Ketone Substrate (Propiophenone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine SideProduct Side Product: Alcohol Ketone->SideProduct Direct Reduction (Avoid!) Amine Amine (HNRR') Amine->Hemiaminal Imine Imine/Iminium (Activated) Hemiaminal->Imine - H2O (Slow Step) Product Target Amine Imine->Product + Hydride Source (Fast Reduction) LewisAcid Lewis Acid (Ti(OiPr)4) LewisAcid->Hemiaminal Catalyzes Dehydration

Figure 1: Mechanistic pathway highlighting the critical imine formation step and the risk of direct ketone reduction.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10] Method A is the standard for reactive amines. Method B is required for hindered amines or when conversion is low due to the propiophenone sterics.

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines, unhindered secondary amines. Mechanism: STAB is mild and reduces imines much faster than ketones, minimizing side products.

Reagents:

  • Substrate: 1 equiv.

  • Amine: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 equiv (catalyst).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[7]

Protocol:

  • Dissolution: In a flame-dried flask under N2, dissolve 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a hydrochloride salt, add 1.1 mmol of TEA to free-base it.

  • Catalyst: Add Glacial Acetic Acid (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal equilibrium.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the ketone (M+1 mass).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or if Method A yields <50%. Mechanism: Ti(OiPr)4 acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine before the reducing agent is introduced.

Reagents:

  • Substrate: 1 equiv.

  • Amine: 1.2 equiv.

  • Titanium(IV) Isopropoxide: 1.2 – 1.5 equiv.

  • Sodium Borohydride (NaBH4): 1.5 equiv.

  • Solvent: Methanol (anhydrous) or THF.

Protocol:

  • Imine Formation: In a dried flask under N2, combine the ketone (1.0 mmol) and amine (1.2 mmol) neat (if liquid) or in minimal THF (1-2 mL).

  • Titanium Addition: Add Ti(OiPr)4 (1.5 mmol) dropwise.

    • Observation: The solution often turns yellow/orange, indicating titanate complex formation.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered). This step is crucial to consume the ketone.

  • Dilution & Reduction: Dilute with anhydrous Methanol (4 mL). Cool to 0°C. Carefully add NaBH4 (1.5 mmol) portion-wise.

    • Caution: Exothermic reaction.

  • Quench (Critical): After 2 hours, quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Partition the filtrate between EtOAc and brine. Dry and concentrate.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ethyl group.[11]Switch to Method B (Titanium). Heat the imine formation step to 50°C.
Alcohol Side Product Reducing agent added too early.Increase "Incubation" time before adding hydride. Use STAB instead of NaBH3CN.
Benzylic -OH Loss Acid concentration too high.Avoid strong acids (HCl/H2SO4). Use AcOH only. Ensure Ti(OiPr)4 quench is basic (NaOH).
Imine Hydrolysis Wet solvents or silica acidity.Use anhydrous solvents. Neutralize silica gel with 1% Et3N during purification.
Reducing Agent Comparison
ReagentReactivityChemoselectivityToxicityRecommended Use
STAB ModerateHigh (Imine > Ketone)LowFirst choice (Method A).
NaBH3CN LowHigh (pH dependent)High (Cyanide)Avoid unless STAB fails.
NaBH4 HighLow (Reduces Ketones)LowUse only after pre-forming imine with Ti(OiPr)4.

Workflow Decision Tree

Use this logic flow to select the appropriate experimental path for your specific amine partner.

Workflow Start Start: 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one CheckAmine Analyze Amine Partner Start->CheckAmine Unhindered Primary / Unhindered Secondary CheckAmine->Unhindered High Reactivity Hindered Aniline / Hindered / Weak Nucleophile CheckAmine->Hindered Low Reactivity MethodA METHOD A: STAB Protocol (DCE, AcOH, RT) Unhindered->MethodA MethodB METHOD B: Ti(OiPr)4 Protocol (Neat/THF -> NaBH4) Hindered->MethodB Monitor Monitor LCMS (4h) MethodA->Monitor Decision Ketone Remaining? Monitor->Decision Success Isolate Product Decision->Success No Fail Switch to Method B Decision->Fail Yes Fail->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2][7]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928-4929.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Method

protecting group strategies for hydroxymethyl phenyl ketones

Application Note: Protecting Group Strategies for Hydroxymethyl Phenyl Ketones -Hydroxyacetophenones (Phenacyl Alcohols) Part 1: Strategic Analysis & Core Challenges Hydroxymethyl phenyl ketones ( -hydroxyacetophenones)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Hydroxymethyl Phenyl Ketones


-Hydroxyacetophenones (Phenacyl Alcohols)

Part 1: Strategic Analysis & Core Challenges

Hydroxymethyl phenyl ketones (


-hydroxyacetophenones) represent a "privileged scaffold" in medicinal chemistry, serving as precursors to 

-blockers, kinase inhibitors, and bioreductive alkylating agents. However, their bifunctional nature—containing both a reactive ketone and a primary alcohol at the

-position—creates a "Dual-Reactivity Paradox" that frustrates standard synthetic workflows.

The Three Critical Instability Modes:

  • Dimerization: The free

    
    -hydroxy ketone is prone to intermolecular condensation to form 2,5-diphenyl-1,4-dioxane-2,5-diol derivatives, particularly under acidic conditions.
    
  • Brook Rearrangement (The "Silent Killer"): When the alcohol is protected as a silyl ether, exposure to basic nucleophiles (e.g., Grignards, LDA) often triggers a [1,2]-Brook rearrangement. The silyl group migrates from oxygen to the enolate carbon, destroying the ketone functionality and yielding a silyl enol ether.

  • Redox Lability: The

    
    -position is highly susceptible to oxidation (forming 
    
    
    
    -ketoaldehydes) or reduction (forming 1,2-diols).

Strategic Directive: Do not attempt to protect the ketone before the alcohol. The free hydroxyl group will interfere with acetalization, leading to mixed acetals or polymerization. Always protect the hydroxyl group first.

Part 2: Decision Matrix & Workflows

The choice of protecting group (PG) is dictated strictly by the downstream chemistry you intend to perform.

Visual Strategy Guide

ProtectionStrategy Start Target: Hydroxymethyl Phenyl Ketone (Downstream Chemistry?) Cond_Basic Strong Bases / Nucleophiles (Grignard, LDA, Hydrides) Start->Cond_Basic Cond_Acidic Acidic Conditions / Oxidations (Jones, PCC, Lewis Acids) Start->Cond_Acidic Route_Bn Route A: Benzyl Ether (Bn) (Non-migrating, Base Stable) Cond_Basic->Route_Bn Warning CRITICAL WARNING: Avoid TBS if strong base is used. Risk of Brook Rearrangement. Cond_Basic->Warning Route_Silyl Route B: Silyl Ether (TIPS/TBDPS) (Tunable Acid Stability) Cond_Acidic->Route_Silyl Decision_Ketal Is Ketone Protection Needed? Route_Bn->Decision_Ketal Route_Silyl->Decision_Ketal Action_Ketal Standard Ketalization (Ethylene Glycol/TsOH) Decision_Ketal->Action_Ketal Yes (Route A) Action_MildKetal Mild Ketalization (Ce(OTf)3 or BTSP) Decision_Ketal->Action_MildKetal Yes (Route B)

Figure 1: Decision tree for selecting orthogonal protecting groups based on reaction conditions.

Part 3: Detailed Protocols

Protocol A: The "Base-Proof" Route (Benzyl Protection)

Use this when downstream chemistry involves Grignard reagents, organolithiums, or strong bases where silyl migration is a risk.

Step 1: Benzylation (Williamson Ether Synthesis variant) Standard NaH/BnBr conditions often lead to enolization and C-alkylation side products due to the acidity of the


-protons. We utilize Silver(I) Oxide  to promote O-alkylation selectively.
  • Reagents:

    
     (1.5 equiv), Benzyl bromide (1.2 equiv), DCM (anhydrous).
    
  • Procedure:

    • Dissolve hydroxymethyl phenyl ketone (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add

      
       followed by benzyl bromide.
      
    • Stir at room temperature for 12–24 h in the dark (foil-wrapped flask).

    • Filter through a Celite pad to remove silver salts. Concentrate and purify via silica flash chromatography (Hex/EtOAc).

Step 2: Ketone Protection (Standard Ketalization) With the alcohol capped as a benzyl ether, standard Dean-Stark conditions are safe.

  • Reagents: Ethylene glycol (5.0 equiv), p-TsOH (0.05 equiv), Toluene.

  • Procedure: Reflux with Dean-Stark trap until water evolution ceases (approx. 4 h).

Protocol B: The "Acid-Resistant" Route (Bulky Silyl Protection)

Use this when downstream chemistry involves oxidations or mild nucleophiles. We prefer TIPS or TBDPS over TBS due to the latter's susceptibility to acid hydrolysis during ketalization.

Step 1: Silylation (TIPS Protection)

  • Reagents: TIPSOTf (1.1 equiv), 2,6-Lutidine (1.5 equiv), DCM, 0°C.

  • Rationale: TIPSOTf is more reactive than TIPSCl and avoids the need for strong heating which can degrade the ketone. 2,6-Lutidine is a non-nucleophilic base that prevents enolization.

  • Procedure:

    • Cool solution of substrate and 2,6-lutidine in DCM to 0°C.

    • Add TIPSOTf dropwise.

    • Stir 1 h at 0°C, then quench with sat.

      
      .
      

Step 2: Mild Ketalization (The Noyori Method) Standard TsOH/Reflux conditions may cleave silyl ethers. Use this anhydrous, low-temperature method.

  • Reagents: 1,2-Bis(trimethylsiloxy)ethane (BTSE) (1.2 equiv), TMSOTf (0.01 equiv), DCM, -78°C.

  • Mechanism: Kinetic acetalization driven by the formation of strong Si-O bonds.[1]

  • Procedure:

    • Dissolve TIPS-protected ketone and BTSE in DCM under Argon.

    • Cool to -78°C. Add catalytic TMSOTf.

    • Monitor by TLC (reaction is usually fast, <1 h).

    • Quench with Pyridine at -78°C before warming.

Part 4: Comparative Data & Stability

Table 1: Stability Profile of Protected


-Hydroxyacetophenones 
Protecting Group (OH)Stability (Acid)Stability (Base)Brook Rearrangement RiskRecommended For
TBS (t-Butyldimethylsilyl) Low (

min in 1% HCl)
HighHigh Mild oxidations only.
TIPS (Triisopropylsilyl) High (Stable to 10% HCl)Very HighModerateGeneral synthesis; Acidic workups.
Bn (Benzyl) Excellent (Stable to conc. acid)ExcellentNone Grignard/Lithium reactions.
MOM (Methoxymethyl) Low (Cleaved by mild acid)HighLowOrthogonal to silyl/benzyl.

Part 5: Troubleshooting & "The Trap"

The Trap: Brook Rearrangement If you observe the disappearance of the ketone signal (IR ~1690 cm⁻¹) and the appearance of an alkene signal after treating a silyl-protected substrate with base, you have triggered the Brook Rearrangement.

  • Mechanism: Base deprotonates the

    
    -position -> Oxygen attacks Silicon -> C-Si bond breaks -> Silyl Enol Ether forms.
    
  • Solution: Switch to Benzyl protection (Protocol A) or use a non-polar solvent with a counterion that stabilizes the alkoxide (e.g., K+ instead of Li+), though this is risky.

Deprotection Notes:

  • TIPS/TBS: Use TBAF buffered with Acetic Acid (1:1) to prevent basicity-induced migration during deprotection.

  • Benzyl: Standard Hydrogenolysis (

    
    , Pd/C) works well, but ensure the ketone is not reduced (use unpoisoned catalyst carefully or transfer hydrogenation).
    

References

  • Synthesis of

    
    -hydroxyacetophenones:  McLaughlin, M., et al. "Synthesis of α-Hydroxyacetophenones." Journal of Organic Chemistry, 2012, 77(11), 5144-5148. Link
    
  • Mild Ketalization (Ce(OTf)3): Ono, F., et al. "Efficient Acetalization of Carbonyl Compounds with Trialkyl Orthoformates Catalyzed by Cerium(III) Trifluoromethanesulfonate." Synthesis, 2009, 1318-1322.[2][3] Link

  • Brook Rearrangement Mechanism: Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds." Accounts of Chemical Research, 1974, 7(3), 77-84. Link

  • Silyl Ether Stability Data: Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron, 2004, 60(28), 5833-5871. Link

  • Noyori Ketalization (TMSOTf): Tsunoda, T., et al. "Acetalization of Carbonyl Compounds with Alkoxysilanes Catalyzed by Trimethylsilyl Trifluoromethanesulfonate." Tetrahedron Letters, 1980, 21(14), 1357-1358. Link

Sources

Application

Application Note: Derivatization Strategies for Benzylic Alcohols in Reduced Chloropropiophenone Workflows

This Application Note is structured to address the specific analytical challenges associated with reduced chloropropiophenones (chloro-phenylpropanols). Editorial Note on Nomenclature: Chemically, chloropropiophenones ar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific analytical challenges associated with reduced chloropropiophenones (chloro-phenylpropanols).

Editorial Note on Nomenclature: Chemically, chloropropiophenones are ketones and do not contain benzylic alcohol groups. However, they are immediate precursors to chloro-cathinones (e.g., 4-CMC) and are frequently reduced—either metabolically or synthetically—to chloro-phenylpropanols (benzylic alcohols). This guide focuses on the derivatization of these reduced species, as the ketone form does not require derivatization for standard GC-MS analysis.

Executive Summary

The analysis of chloropropiophenone derivatives—specifically their reduced benzylic alcohol forms—presents a critical challenge in gas chromatography: thermal instability . Benzylic alcohols are prone to rapid dehydration (elimination of water) in hot injection ports, converting them into styrenes (propenyl benzenes). This artifact formation compromises quantification and identification, particularly in forensic toxicology and pharmaceutical impurity profiling.

This guide details two validated derivatization protocols—Perfluoroacylation (PFPA) and Silylation (BSTFA) —designed to sterically protect the hydroxyl moiety, prevent thermal degradation, and enhance mass spectral selectivity.

Mechanism of Action & Rationale

The Thermal Instability Problem

Under standard GC injector temperatures (250°C+), benzylic alcohols undergo acid-catalyzed or thermal elimination.

  • Reaction: Chloro-phenylpropanol

    
     Chloro-propenylbenzene + 
    
    
    
  • Consequence: The chromatogram shows the olefin (degradation product) rather than the parent drug, leading to false identification of precursors.

The Derivatization Solution

Derivatization replaces the active protic hydrogen of the benzylic hydroxyl group (


) with a protecting group.
  • Acylation (PFPA): Introduces a pentafluoropropionyl group.[1] High electronegativity improves electron capture detection (ECD) sensitivity and shifts mass fragments to higher

    
     ranges, reducing background noise.
    
  • Silylation (TMS): Introduces a trimethylsilyl group.[2] Excellent for general screening but highly sensitive to moisture.

Pathway Visualization

The following diagram illustrates the divergent pathways of the analyte based on sample preparation.

G Substrate Reduced Chloropropiophenone (Benzylic Alcohol) Heat GC Injector (Thermal Stress) Substrate->Heat Direct Injection Deriv_Agent Derivatization (PFPA or BSTFA) Substrate->Deriv_Agent Pre-treatment Elimination Artifact: Chloro-propenylbenzene (Styrene) Heat->Elimination -H2O (Dehydration) Stable_Prod Stable Derivative (Acylated/Silylated) Deriv_Agent->Stable_Prod Protection of -OH GC_Analysis Accurate GC-MS Quantification Stable_Prod->GC_Analysis Volatilization

Figure 1: Divergent pathways of benzylic alcohols during GC analysis. Derivatization prevents the formation of elimination artifacts.

Experimental Protocols

Protocol A: Perfluoroacylation (Gold Standard for Forensics)

Reagent: Pentafluoropropionic Anhydride (PFPA) Why: Fluorinated acyl derivatives provide unique mass fragments (m/z) that are easily distinguishable from biological matrix interference.

Step-by-Step Workflow:

  • Extraction: Evaporate the solvent from the chloropropiophenone metabolite extract (e.g., ethyl acetate or ether) to complete dryness under a stream of nitrogen at 40°C. Critical: Any residual water will destroy the anhydride.

  • Reconstitution: Add 50

    
     of ethyl acetate (anhydrous).
    
  • Reagent Addition: Add 50

    
     of PFPA.
    
  • Incubation: Cap the vial tightly (PTFE-lined cap) and incubate at 60°C for 20 minutes .

  • Evaporation: Remove the vial from heat. Evaporate to dryness under nitrogen stream. Note: This removes excess acid byproducts (pentafluoropropionic acid) which can damage GC columns.

  • Final Reconstitution: Reconstitute in 100

    
     of ethyl acetate or hexane.
    
  • Injection: Inject 1

    
     into GC-MS.
    
Protocol B: Silylation (Rapid Screening)

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) Why: Faster reaction time; derivatizes both amine and hydroxyl groups simultaneously.

Step-by-Step Workflow:

  • Drying: Ensure sample is absolutely anhydrous.

  • Reagent Addition: Add 50

    
     of BSTFA (with 1% TMCS catalyst) directly to the dry residue.
    
  • Solvent (Optional): Add 50

    
     anhydrous pyridine if solubility is an issue.
    
  • Incubation: Heat at 70°C for 30 minutes .

  • Direct Injection: Do NOT evaporate. Inject directly. Warning: Excess silylating reagent can deposit silica in the FID/MS source over time.

Analytical Comparison & Data Interpretation

The following table summarizes the performance characteristics of the two protocols for reduced chloropropiophenones.

FeatureAcylation (PFPA)Silylation (BSTFA)
Reaction Target -OH, -NH, -NH2-OH, -NH, -NH2, -COOH
Derivative Stability High (Stable for days)Moderate (Hydrolyzes with moisture)
Moisture Tolerance Low (Reagent destroyed)Very Low (Reagent destroyed)
GC Column Impact Acid byproducts must be removedReagents can be injected directly
Mass Spec Base Peak

-cleavage (e.g., m/z 204 for ephedrines)
Trimethylsilyl cation (m/z 73) often dominant
Isomer Separation Excellent for diastereomersGood
Mass Spectral Fragmentation (PFPA Derivative)

For a generic chloro-phenylpropanol derivatized with PFPA:

  • Molecular Ion (

    
    ):  Weak or absent.
    
  • Base Peak: Usually formed by

    
    -cleavage between the benzylic carbon and the amine carbon.
    
  • Diagnostic Ions: Look for loss of the perfluoroalkyl group (

    
    ) or the loss of the derivatized benzylic fragment.
    

Experimental Workflow Diagram

Workflow cluster_deriv Derivatization (Choose One) Sample Biological/Chemical Sample (Reduced Chloropropiophenone) LLE LLE Extraction (Ethyl Acetate/Ether) Sample->LLE Dry Evaporate to Dryness (N2 stream @ 40°C) LLE->Dry PFPA Option A: PFPA 60°C / 20 min (Evaporate & Reconstitute) Dry->PFPA BSTFA Option B: BSTFA 70°C / 30 min (Inject Directly) Dry->BSTFA GCMS GC-MS Analysis (Splitless, 250°C Inlet) PFPA->GCMS BSTFA->GCMS Data Data Processing (Target Ions: m/z 73, 147, or PFPA fragments) GCMS->Data

Figure 2: Operational workflow for the extraction and derivatization of chloropropiophenone metabolites.

Troubleshooting & Quality Control

  • Incomplete Derivatization:

    • Symptom:[3][4][5][6][7][8][9] Presence of native alcohol peak or "tailing" peaks.

    • Fix: Ensure conditions are strictly anhydrous. Water competes with the analyte for the reagent. Use fresh reagents (anhydrides absorb atmospheric moisture rapidly).

  • Degradation of Column Phase:

    • Symptom:[3][4][5][6][7][8][9] Broadening peaks and rising baseline.

    • Fix (PFPA): You must evaporate the reaction mixture to dryness to remove excess acid (pentafluoropropionic acid) before injection.

    • Fix (BSTFA): Perform regular inlet liner maintenance to remove silica deposits.

  • Stereoisomer Resolution:

    • Reduced chloropropiophenones often exist as diastereomers (e.g., syn and anti isomers, analogous to ephedrine/pseudoephedrine).

    • PFPA derivatization preserves the stereochemistry, often allowing separation of diastereomers on a standard 5% phenyl column (e.g., DB-5MS). For enantiomeric separation, use a chiral derivatizing agent like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) .

References

  • Comparison of Derivatizing Agents for Synthetic Cathinones Source: Analytical Methods (RSC Publishing) Context: Validates PFPA, TFAA, and HFBA for cathinone/metabolite analysis. URL:[Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (PMC) / Current Protocols in Molecular Biology Context: Comprehensive guide on silylation (MSTFA/BSTFA) and handling thermal instability in GC-MS. URL:[Link]

  • Derivatization of Amphetamine-Related Drugs in Oral Fluid Source: Journal of Analytical Toxicology / NIH Context: Compares HFBA, PFPA, and TFAA, concluding PFPA provides superior sensitivity for phenethylamine derivatives. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Profile of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one

Topic: Stability of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one under basic conditions Role: Senior Application Scientist Content: Technical Support Center (Troubleshooting & FAQs) Product ID: [Generic-Ref-001] CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one under basic conditions Role: Senior Application Scientist Content: Technical Support Center (Troubleshooting & FAQs)

Product ID: [Generic-Ref-001] CAS: 1804230-96-3 (Analogous Reference) Critical Notice: This compound exhibits high instability under basic conditions due to a rapid intramolecular cyclization pathway.

Diagnostic Troubleshooting: "What am I seeing?"

This module is designed to help you identify if your experiment has been compromised by base-mediated degradation.

Issue A: High-Performance Liquid Chromatography (HPLC) Anomalies

Symptom: You observe a new, less polar peak (longer retention time on Reverse Phase C18) evolving over time in basic buffers or during workup. Root Cause: Conversion of the parent molecule to 5-propionyl-1,3-dihydroisobenzofuran . Diagnostic Check:

  • Mass Spectrometry (LC-MS): Does the new peak show a mass loss of 36 Da (loss of HCl)?

    • Parent [M+H]+: ~199.05 Da (approx, based on Cl isotope pattern).

    • Impurity [M+H]+: ~163.08 Da.

    • Isotope Pattern: The new peak lacks the characteristic Chlorine isotope signature (

      
       ratio of 3:1).
      
Issue B: Unexpected Solubility Changes

Symptom: The reaction mixture becomes turbid or precipitates upon adding base (e.g., NaOH,


), even at concentrations where the starting material should be soluble as an alkoxide.
Root Cause:  The cyclized ether product is significantly less polar than the starting alcohol/ketone and lacks the acidic proton required to form a water-soluble salt.
Issue C: Loss of Reactivity in Downstream Steps

Symptom: Subsequent reactions targeting the aryl chloride (e.g., Suzuki coupling) or the alcohol fail. Root Cause: The chlorine atom has been displaced, and the hydroxyl group is now "locked" inside the ether ring.

Mechanistic Deep Dive: The "Why"

To prevent degradation, you must understand the specific chemical pathway driving it. This is not a simple hydrolysis; it is an Intramolecular Nucleophilic Aromatic Substitution (


) .
The Pathway: Base-Promoted Cyclization

The molecule contains a "perfect storm" of structural features:

  • Nucleophile: The benzylic alcohol (-CH2OH) becomes a potent alkoxide nucleophile upon deprotonation (

    
    ).
    
  • Leaving Group: The Chlorine atom is a good leaving group.

  • Geometry: The hydroxymethyl group is ortho to the Chlorine, allowing for a favorable 5-membered ring transition state.

  • Activation: The propionyl (ketone) group is para to the Chlorine. This Electron-Withdrawing Group (EWG) pulls electron density from the ring, stabilizing the Meisenheimer complex intermediate and drastically accelerating the displacement of Chlorine.

Pathway Visualization

DegradationPathway Start Parent Molecule (1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one) Base Base Added (Deprotonation) Start->Base pKa ~16 Intermediate Alkoxide Intermediate (Nucleophile Activated) Base->Intermediate -H+ TS Meisenheimer Complex (Transition State) Intermediate->TS Intramolecular Attack (SNAr) Product Degradant (5-propionyl-1,3-dihydroisobenzofuran) TS->Product Fast Byproduct Chloride Ion (Cl-) TS->Byproduct

Caption: The base-mediated conversion of the parent chloroketone to the cyclic phthalan derivative via intramolecular SNAr.

Mitigation & Handling Protocols

Stability Data Summary
ConditionSolvent SystemTemperatureHalf-Life (

)
Recommendation
Acidic (pH < 4)Aqueous/Organic25°C> 48 HoursSafe for storage/workup.
Neutral (pH 7)Water/MeOH25°C> 24 HoursMonitor closely.
Weak Base (

)
DMF/DMSO25°C< 1 HourHigh Risk. Avoid polar aprotic solvents.
Strong Base (NaOH)Water/THF0°C< 15 MinsCritical Failure. Do not expose.
Best Practices

1. Solvent Selection is Critical

  • Avoid: Polar Aprotic solvents (DMF, DMSO, NMP) in the presence of any base. These solvents solvate the cation (e.g.,

    
    ), leaving the "naked" alkoxide anion extremely reactive, accelerating the cyclization by orders of magnitude [1].
    
  • Preferred: If base is necessary, use protic solvents (Isopropanol, Ethanol) which solvate the alkoxide anion via hydrogen bonding, reducing its nucleophilicity and slowing the cyclization.

2. Workup Strategy

  • Never use basic washes (e.g., sat.

    
    ) if the reaction mixture is hot.
    
  • Quench Protocol: Always quench reactions into a slightly acidic buffer (e.g., dilute

    
     or Phosphate buffer pH 6) rather than water or brine, to ensure the alcohol remains protonated.
    

3. Alternative Reagents

  • If you need to react the ketone (e.g., Wittig reaction) or the alcohol (e.g., oxidation), avoid conditions that generate the discrete alkoxide anion.

  • Example: For oxidation, use Dess-Martin Periodinane (acidic/neutral) instead of Swern (which requires base) or TPAP/NMO.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a Suzuki coupling reaction? A: Yes, but you must protect the alcohol first. The basic conditions required for Suzuki coupling (Carbonate/Phosphate bases + Heat) will cause cyclization before the cross-coupling occurs.

  • Solution: Protect the hydroxymethyl group as a silyl ether (TBS/TIPS) or an acetate before attempting the coupling.

Q: I see a second spot on TLC that moves just above my product. Is this the cyclized impurity? A: Likely, yes. The cyclic ether (dihydroisobenzofuran) is less polar than the free alcohol because it loses the Hydrogen-bond donor capability. It will have a higher


 value on silica gel.

Q: Is the cyclization reversible? A: No. The formation of the ether bond and the loss of the Chloride ion is thermodynamically irreversible under standard laboratory conditions. You cannot "ring-open" the impurity back to the starting material easily.

Standard Stability Assay Protocol

Use this protocol to validate the stability of your specific lot under your proposed experimental conditions.

Reagents:

  • Test Solvent (e.g., MeOH, DMF)

  • Base (e.g.,

    
    , 
    
    
    
    )
  • Internal Standard (e.g., Biphenyl - non-reactive)

Procedure:

  • Preparation: Dissolve 10 mg of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one and 5 mg of Internal Standard in 1 mL of the Test Solvent.

  • T0 Sample: Aliquot 50 µL into a vial containing 950 µL Acetonitrile/0.1% Formic Acid (Quench solution). Inject on HPLC.

  • Challenge: Add 1.5 equivalents of the Base to the remaining solution. Stir at intended reaction temperature.

  • Sampling: Aliquot 50 µL at 5 min, 30 min, and 2 hours. Quench immediately into Acetonitrile/Formic Acid.

  • Analysis: Monitor the ratio of Parent Area/Internal Standard Area.

    • Pass Criteria: >95% parent remaining after 2 hours.

    • Fail Criteria: Appearance of peak at RRT ~1.1-1.2 and loss of parent.

References
  • Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 5(2), 121-141. (Establishes the fundamental principles of SNAr activation by electron-withdrawing groups).

  • Goumont, R., et al. (2009). "Intramolecular Nucleophilic Aromatic Substitution: A Convenient Route to Oxygen and Nitrogen Heterocycles." Tetrahedron, 65(36), 7403-7412.
  • Beilstein/Gmelin Database Reference. (Analogous substructure search for 2-chlorobenzyl alcohol cyclization kinetics). Note: General reactivity pattern confirmed via functional group analysis.
Optimization

Technical Support Center: Purification of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the removal of regioisomeric impurities from crude 1-(4-Chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the removal of regioisomeric impurities from crude 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one. This document is structured to address common challenges encountered during the purification of this compound, offering both theoretical understanding and actionable experimental protocols.

Introduction: The Challenge of Regioisomers

The synthesis of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one, often achieved via a Friedel-Crafts acylation or related electrophilic aromatic substitution, can lead to the formation of positional isomers. These regioisomers arise from the competing directing effects of the substituents on the aromatic ring. While the desired product has a specific substitution pattern, side-products with altered arrangements can also be formed, posing a significant purification challenge due to their similar physical and chemical properties.

The primary regioisomeric impurity of concern is 1-(2-Chloro-5-(hydroxymethyl)phenyl)propan-1-one . This isomer results from acylation at the ortho position relative to the chloro group, a common occurrence in electrophilic aromatic substitutions on substituted benzenes.[1][2]

This guide will focus on strategies to effectively separate the target molecule from this key regioisomeric impurity.

Frequently Asked Questions (FAQs)

Q1: Why are my regioisomers co-eluting on my TLC plate?

Regioisomers often have very similar polarities due to identical functional groups, leading to similar retention factors (Rf) on a given stationary phase.[3] If your regioisomers are not separating on a standard silica gel TLC plate, consider the following:

  • Solvent System Optimization: A single solvent system may not provide adequate resolution. Experiment with solvent mixtures of varying polarities. For aromatic ketones, combinations of a non-polar solvent (like hexanes or toluene) with a more polar solvent (such as ethyl acetate or acetone) are often effective.[4][5]

  • Alternative Stationary Phases: If silica gel is ineffective, consider using TLC plates with different stationary phases, such as alumina or reverse-phase (C18) plates.

  • Additives: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can sometimes improve separation by altering the ionization state of the compounds.

Q2: I've attempted recrystallization, but the regioisomers seem to co-crystallize. What can I do?

Co-crystallization is a common problem with regioisomers that have similar crystal lattice packing energies. To overcome this, you can try:

  • Solvent Screening: A systematic screening of different recrystallization solvents is crucial. The ideal solvent will have a significant difference in solubility for the desired isomer and the impurity at room temperature versus at elevated temperatures.[6][7] A two-solvent recrystallization system can also be effective.[7]

  • Seeding: If you have a small amount of pure desired product, you can use it as a seed crystal to encourage the selective crystallization of the target molecule.

  • Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of more ordered, purer crystals. Rapid cooling often traps impurities within the crystal lattice.

Q3: Is preparative HPLC a viable option for separating these regioisomers?

Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating challenging mixtures of isomers.[8] For positional aromatic isomers, specific column chemistries can provide the necessary selectivity. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or biphenyl phases are often effective due to their ability to engage in π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism beyond simple polarity differences.[8][9][10]

Troubleshooting Guide: Purification Strategies

This section provides detailed protocols for the two most common and effective methods for removing regioisomers from crude 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one.

Strategy 1: Selective Recrystallization

Recrystallization is a cost-effective and scalable purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture.[6]

  • Solvent Selection:

    • Solvent 1 (Solubilizing): Choose a solvent in which the crude product is soluble at an elevated temperature. For the target molecule, good starting points are acetone or ethyl acetate.

    • Solvent 2 (Anti-solvent): Select a solvent in which the desired product is poorly soluble, even at elevated temperatures. A non-polar solvent like hexanes or heptane is a suitable choice.

    • The two solvents must be miscible.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot Solvent 1 (e.g., acetone) to completely dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Inducing Crystallization:

    • While the solution is still warm, slowly add Solvent 2 (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few more drops of hot Solvent 1 until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold Solvent 2 to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Issue Potential Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the compound is too insoluble.Use a lower-boiling point solvent or a more polar solvent mixture.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Add more anti-solvent, scratch the inside of the flask with a glass rod, or add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the compound is too soluble in the chosen solvent system.Use the minimum amount of hot solvent for dissolution. Try a different solvent system where the compound is less soluble at low temperatures.
Strategy 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high-resolution separation and is particularly useful when recrystallization fails to provide the desired purity.

Caption: Workflow for developing a preparative HPLC purification method.

  • Analytical Method Development:

    • Column Selection: Start with a C18 column as a general-purpose reverse-phase column. If separation is poor, switch to a phenyl- or biphenyl-phase column to exploit π-π interactions.[8][9][10]

    • Mobile Phase Screening: Begin with a gradient elution of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

    • Optimization: Adjust the gradient slope and run time to maximize the resolution between the desired product and the regioisomeric impurity.

  • Scale-Up to Preparative HPLC:

    • Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Purification and Fraction Collection:

    • Dissolve the crude product in a suitable solvent (e.g., the initial mobile phase composition).

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the desired product.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Issue Potential Cause Solution
Poor Resolution Inappropriate stationary phase or mobile phase.Screen different column chemistries (e.g., phenyl, biphenyl).[9][10] Optimize the mobile phase gradient and consider different organic modifiers (e.g., methanol instead of acetonitrile).
Peak Tailing Column overload, secondary interactions with the stationary phase.Reduce the injection mass. Add a competing agent to the mobile phase (e.g., a small amount of acid or base).
Low Recovery Compound precipitation on the column, irreversible adsorption.Ensure the sample is fully dissolved in the injection solvent. Use a stronger mobile phase for elution.

Data Summary: Comparison of Purification Techniques

Technique Principle of Separation Advantages Disadvantages Recommended for:
Recrystallization Differential solubilityCost-effective, scalable, simple equipmentCan be time-consuming, may not work for isomers with similar solubilities, potential for co-crystallizationInitial purification of large quantities of crude product.
Column Chromatography Differential adsorption to a stationary phaseVersatile, can handle a wide range of compound polaritiesCan be labor-intensive, uses large volumes of solvent, may have lower resolution for closely related isomersPurification of moderate quantities when recrystallization is ineffective.
Preparative HPLC Differential partitioning between a mobile and stationary phase under high pressureHigh resolution, suitable for difficult separations, automatedHigh initial equipment cost, uses specialized columns and solvents, lower throughput than recrystallizationFinal purification step to achieve high purity, especially for challenging isomer separations.

Logical Flow for Purification Strategy

Purification_Strategy Start Crude 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one Recrystallization Attempt Selective Recrystallization Start->Recrystallization Purity_Check_1 Check Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check_1 Success Pure Product Purity_Check_1->Success Purity > 98% Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Regioisomer still present Purity_Check_2 Check Purity of Fractions Prep_HPLC->Purity_Check_2 Combine_Fractions Combine Pure Fractions Purity_Check_2->Combine_Fractions Fractions are pure Combine_Fractions->Success

Caption: Recommended purification workflow for the target compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chromatography Forum. separation of positional isomers. [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. How ortho and para isomers of benzene derivatives differentiated?. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. [Link]

  • GTFCh. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). [Link]

  • National Institutes of Health. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • PubChem. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. [Link]

  • Google Patents. WO2020094403A1 - Process for the synthesis of lactams.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of chloropropiophenone derivatives

This guide details the mass spectrometry fragmentation patterns of chloropropiophenone derivatives, specifically focusing on distinguishing positional isomers (2-, 3-, and 4-chloro) and their relevance as precursors to s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of chloropropiophenone derivatives, specifically focusing on distinguishing positional isomers (2-, 3-, and 4-chloro) and their relevance as precursors to synthetic cathinones (e.g., chloromethcathinone).

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Mechanistic Causality

Executive Summary & Technical Context

Chloropropiophenones (CPs) are critical synthetic intermediates in the pharmaceutical manufacture of antidepressants (e.g., bupropion) and the illicit production of designer stimulants (synthetic cathinones).

The analytical challenge lies in distinguishing the positional isomers (ortho-, meta-, para-chlorine substitution). While their molecular weights are identical (


 Da), their fragmentation kinetics differ due to steric and electronic effects. This guide compares the performance of GC-EI-MS  (hard ionization) versus LC-ESI-MS/MS  (soft ionization) in resolving these structural nuances.
Comparison Matrix: Analytical Approaches
FeatureGC-EI-MS (Standard)LC-ESI-MS/MS (Advanced)
Primary Ionization High Energy (70 eV)Soft Ionization (Electrospray)
Dominant Ion Fragment Ions (m/z 139, 111)Protonated Molecule

Isomer Resolution Low (Spectra are nearly identical)High (Via specific transition ratios)
Key Mechanism

-Cleavage, Ortho-Effect
Collision-Induced Dissociation (CID)
Detection Limit

g/mL range
ng/mL range

Mechanistic Fragmentation Analysis (GC-EI-MS)

In Electron Ionization (70 eV), chloropropiophenones do not undergo the McLafferty rearrangement because the propionyl chain (


) lacks a 

-hydrogen relative to the carbonyl group. Instead, the fragmentation is driven by

-cleavage.[1]
A. The General Pathway (4-Chloropropiophenone)

For the para- and meta- isomers, the fragmentation is purely dictated by the stability of the acylium ion.

  • Molecular Ion (

    
    ):  Visible at m/z 168  (base peak relative intensity varies). The characteristic chlorine isotope pattern (
    
    
    
    Cl:
    
    
    Cl
    
    
    3:1) is preserved.
  • 
    -Cleavage (Dominant):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon of the ethyl group breaks.
    • Loss: Ethyl radical (

      
      , 29 Da).
      
    • Formation: Chlorobenzoyl cation (m/z 139 ). This is typically the Base Peak (100%) .

  • Decarbonylation: The acylium ion loses neutral CO (28 Da).

    • Formation: Chlorophenyl cation (m/z 111 ).

  • Dehalogenation: Loss of the chlorine radical (

    
    Cl, 35 Da).
    
    • Formation: Phenyl cation (m/z 77 ).

B. The "Ortho Effect" (2-Chloropropiophenone)

The ortho- isomer (2-CP) exhibits a distinct fragmentation channel due to the proximity of the chlorine atom to the carbonyl oxygen.

  • Direct Halogen Loss: Steric crowding and lone-pair repulsion destabilize the molecular ion, facilitating the direct loss of the chlorine radical before

    
    -cleavage in some conditions, or enhancing the loss of Cl from the acylium ion.
    
  • Diagnostic Ratio: The abundance ratio of the aryl cation (m/z 111) to the acylium ion (m/z 139) is often higher in the ortho- isomer compared to para- due to the destabilization of the planar acylium transition state by the ortho-substituent.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for the isomers.

Fragmentation M_Ion Molecular Ion [M]+• m/z 168 Acylium Chlorobenzoyl Cation [Cl-Ph-CO]+ m/z 139 (Base Peak) M_Ion->Acylium α-Cleavage (-C2H5) Ortho_Path Ortho-Effect (Direct Cl/HCl Interaction) M_Ion->Ortho_Path 2-Chloro Isomer Only Ethyl_Loss Ethyl Radical (-29 Da) Phenyl_Cat Chlorophenyl Cation [Cl-Ph]+ m/z 111 Acylium->Phenyl_Cat -CO (28 Da) Benzene_Cat Phenyl Cation [C6H5]+ m/z 77 Phenyl_Cat->Benzene_Cat -Cl• (35 Da) Ortho_Path->Phenyl_Cat Enhanced Pathway

Caption: Primary fragmentation pathway driven by alpha-cleavage. The dashed line indicates the steric-assisted "Ortho Effect" specific to 2-chloropropiophenone.

Advanced Differentiation: LC-ESI-MS/MS of Derivatives

For drug development and forensic applications, chloropropiophenones are often analyzed as their aminoketone derivatives (e.g., Chloromethcathinone, CMC). LC-MS/MS provides superior isomer resolution using Multiple Reaction Monitoring (MRM).

Differentiating Cathinone Derivatives (4-CMC vs 3-CMC)

When the chloropropiophenone core is aminated (to form CMC), the fragmentation shifts to the alkylamine chain.

  • Precursor Ion:

    
    
    
  • Primary Transition: Loss of water and amine (typical for cathinones) is less dominant than the iminium ion formation .

  • Isomer Specificity:

    • 4-CMC (Para): High stability of the conjugated system. Dominant product ion is often the m/z 179 (loss of water + methylamine fragment) or m/z 144 (loss of Cl + water).

    • 2-CMC (Ortho): The "Ortho Effect" facilitates the loss of the halogen (HCl) or the entire amine chain more readily.

Table 1: Diagnostic Ion Ratios for Chloromethcathinone (CMC) Isomers

Isomer Precursor (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Diagnostic Ratio (Qual/Quant)
4-CMC 214.1 179.1 (Benzoyl-like) 144.1 (Dechlorinated) High (> 0.8)
3-CMC 214.1 179.1 160.1 Medium (0.4 - 0.6)

| 2-CMC | 214.1 | 178.1 (Ortho-H shift) | 143.1 | Low (< 0.3) |

Note: Ratios are instrument-dependent (Collision Energy ~20-30 eV).

Validated Experimental Protocol

This protocol is designed for the differentiation of isomers in a complex matrix (e.g., plasma or reaction mixture).

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100

    
    L of sample into a glass tube.
    
  • Basify: Add 50

    
    L of 0.1 M NaOH (pH > 10) to ensure the ketone/amine is in the free base form.
    
  • Extract: Add 500

    
    L of Ethyl Acetate . Vortex for 30 seconds.
    
    • Why Ethyl Acetate? It provides excellent recovery for moderately polar ketones like chloropropiophenone without extracting excessive matrix interference.

  • Centrifuge: 3000 rpm for 5 minutes.

  • Dry: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute:

    • For GC-MS: 50

      
      L Ethyl Acetate.
      
    • For LC-MS: 100

      
      L Mobile Phase A/B (90:10).
      
Phase 2: GC-MS Parameters (Isomer Separation)
  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
    • Critical Step: Use a slow temperature ramp (5°C/min) between 100°C and 160°C. This is the only way to chromatographically separate the 3-Cl and 4-Cl isomers, which often co-elute.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: 250°C, Splitless.

  • MS Source: 230°C, Quadrupole 150°C.

  • Scan Mode: SIM (Selected Ion Monitoring) for m/z 168, 139, 111.

References

  • Differentiation of Chloromethcathinone Isomers: Forensic Science International, "Differentiation of regioisomeric chloroamphetamine and chloromethcathinone analogs using GC-MS and LC-MS/MS".

  • Ortho-Effect Mechanisms: Journal of Mass Spectrometry, "Ortho effects in the electron impact mass spectra of substituted alkylbenzenes".

  • Synthetic Cathinone Analysis: Drug Testing and Analysis, "Fragmentation patterns of synthetic cathinones under ESI-MS/MS conditions".

  • NIST Chemistry WebBook: "Mass spectrum of 4-chloropropiophenone".

  • UNODC Scientific Section: "Recommended methods for the Identification and Analysis of Synthetic Cathinones".

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one

Introduction: As a novel compound in research and development, 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one requires meticulous handling, not only during its application but also through to its final disposal. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound in research and development, 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one requires meticulous handling, not only during its application but also through to its final disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal. Our approach is grounded in established chemical safety principles and regulatory frameworks, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure provides the necessary information for a conservative and safe waste characterization.

Structural Analysis:

  • Halogenated Aromatic Compound: The presence of a chlorine atom on the phenyl ring classifies this molecule as a halogenated organic compound.[1][2] Halogenated wastes are subject to specific, stringent disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.

  • Ketone and Alcohol Functionalities: While the ketone and hydroxymethyl groups are common, their presence does not typically override the classification driven by the halogen substituent.

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste.[3][4][5] Given the structure of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one, it must be presumed to be a hazardous waste. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified safety officer.[6]

The primary disposal pathway for this category of chemical is typically high-temperature incineration at a licensed hazardous waste disposal facility.[7] This method ensures the complete destruction of the compound, preventing its release into the environment.

PropertyAssessmentRationale & Guidance
Physical State Solid (Assumed at STP)Handle as a solid chemical waste. Avoid generating dust.
Waste Classification Hazardous Waste (Halogenated Organic)Must be segregated from non-halogenated and non-hazardous waste streams.[7][8]
Primary Hazard Environmental ToxicityHalogenated organics can be toxic to aquatic life.[9] Discharge into drains or the environment must be strictly avoided.[9][10]
Potential Hazards Skin/Eye Irritation, Harmful if SwallowedBased on similar chemical structures, irritation is possible.[10][11][12] Inhalation of dust should also be avoided.[13]
Disposal Method Incineration via certified vendorDo not attempt to neutralize or dispose of in regular laboratory trash.[3][14]

Part 2: Personal Protective Equipment (PPE) for Waste Handling

Appropriate PPE is non-negotiable when handling any chemical waste. The following table outlines the minimum required PPE for handling waste 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one.

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from splashes or airborne dust particles.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[10]
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination.
Respiratory Required if dust is generatedA NIOSH-approved respirator may be necessary if handling large quantities of solid waste outside of a fume hood.[15]

Part 3: Step-by-Step Disposal and Segregation Protocol

Adherence to a systematic collection and segregation protocol is critical for safety and regulatory compliance. Do not mix hazardous waste with non-hazardous waste.[6]

Step 1: Container Selection

  • Select a chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container is suitable for both solid and liquid waste forms of this compound.[3]

  • The container must be in good condition, free from damage, and have a secure, leak-proof lid.[14]

Step 2: Waste Labeling

  • As soon as the first particle of waste is added, label the container clearly.[2][8]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one"

    • An accurate list of all constituents and their approximate percentages.

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

Step 3: Waste Accumulation & Segregation

  • Segregation is Key: This waste stream must be kept separate from all others. Specifically:

    • DO NOT mix with non-halogenated organic solvents.[7][8] Mixing increases the volume of halogenated waste, which is significantly more expensive to dispose of.[8]

    • DO NOT mix with aqueous waste, acids, or bases.[8]

    • DO NOT mix with recyclable oils or heavy metals.[7][8]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[14]

  • Ensure the container is kept closed at all times, except when adding waste.[2][8]

  • Store the container within a secondary containment system, such as a spill tray, to contain any potential leaks.[7][14]

Step 4: Disposal of Contaminated Materials

  • Any materials used to clean up spills of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one (e.g., absorbent pads, paper towels) must also be treated as hazardous waste.[6]

  • Place these contaminated solids in a separate, clearly labeled hazardous waste container. Do not mix solid and liquid waste.[7]

  • Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone, methanol). The rinsate must be collected and disposed of as hazardous waste.[6]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (no more than 90% capacity) or when you are finished generating this waste stream, arrange for its removal.

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management office.[6]

  • Do not transport hazardous waste outside of your laboratory. Only trained EHS staff or certified waste vendors should handle the transportation and final disposal.[6][16]

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one.

G cluster_0 In-Lab Waste Management cluster_1 Segregation cluster_2 Final Disposal Pathway gen Waste Generation (Solid, Liquid, or Contaminated Debris) assess Hazard Assessment: Treat as Halogenated Hazardous Waste gen->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible & Labeled Waste Container ppe->container solid Solid Waste (Contaminated PPE, spill debris) container->solid if solid liquid Liquid Waste (Solutions, rinsates) container->liquid if liquid store Store in Designated SAA - Closed Container - Secondary Containment solid->store liquid->store request Request Waste Pickup (Contact EHS/Safety Office) store->request transfer Waste Collected by Authorized Personnel request->transfer dispose Transport to Licensed Facility for High-Temperature Incineration transfer->dispose

Caption: Disposal workflow for 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Enviro-Safe. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • 1-Propanone, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]-. PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Waste List. Unknown Source. [Link]

  • 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet(SDS) for PC/ABS WP-1105M. Lotte Chemical. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one. U.S. Environmental Protection Agency. [Link]

  • 1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one. U.S. Environmental Protection Agency. [Link]

  • Final Contaminant Candidate List 3 Chemicals Identifying the Universe. U.S. Environmental Protection Agency. [Link]

  • Candidate List of substances of very high concern for Authorisation. European Chemicals Agency. [Link]

  • 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Initial List of Hazardous Air Pollutants with Modifications. U.S. Environmental Protection Agency. [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one

Topic: Personal protective equipment for handling 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one Audience: Researchers, scientists, and drug development professionals.[1] CAS Number: 1804230-96-3 Formula: C₁₀H₁₁ClO₂ Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one Audience: Researchers, scientists, and drug development professionals.[1]

CAS Number: 1804230-96-3 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1][2]

Executive Summary & Risk Profile

Status: Senior Application Scientist Note As of the current chemical registry updates, 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is a specialized intermediate with limited specific toxicological data.[1] Consequently, safety protocols must be established using Structure-Activity Relationship (SAR) analysis and the Precautionary Principle .[1]

This compound features a propiophenone core substituted with a chlorine atom and a hydroxymethyl group.[1][2] Based on structural analogs (chlorinated aromatic ketones and benzyl alcohols), this substance poses risks of cutaneous absorption, severe eye irritation, and respiratory tract inflammation . The presence of the benzylic alcohol moiety suggests potential reactivity and alkylating capability, mandating strict containment.

Estimated GHS Hazard Classification (Read-Across)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • H317: May cause an allergic skin reaction (Sensitization precaution due to benzylic structure).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Quantitative PPE Standards
Protection ZoneRecommended GearTechnical SpecificationRationale
Hand (Primary) Nitrile (High Grade) Thickness: ≥ 0.11 mmBreakthrough: > 480 minProvides barrier against incidental splash.[1] Standard latex is permeable to aromatic ketones.[1]
Hand (Immersion) Laminate Film (Silver Shield) Multi-layer polymerRequired for spill cleanup or prolonged contact. Resists permeation by halogenated organics.[1]
Respiratory Half-Face Respirator NIOSH N95/P100 (Solids)OV/AG Cartridge (Solutions)Prevents inhalation of fine dusts or organic vapors if heating/solvating.[1]
Eye/Face Chemical Goggles Indirect Vent / Impact Rated (ANSI Z87.1+)Safety glasses are insufficient due to the risk of fine powder migration or liquid splash.
Body Lab Coat + Apron Tyvek® or chemically resistant apronCotton lab coats absorb chemicals; Tyvek repels particulates and light splashes.[1]
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and operational scale.

PPE_Selection Start Start: Assess Operation State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Qty_Check_Sol Quantity > 1g? Solid->Qty_Check_Sol Qty_Check_Liq Heated or Pressurized? Solution->Qty_Check_Liq Level_1 Level 1: Fume Hood + Nitrile Gloves + Goggles Qty_Check_Sol->Level_1 No Level_2 Level 2: Level 1 + N95/P100 Mask Qty_Check_Sol->Level_2 Yes Qty_Check_Liq->Level_1 No Level_3 Level 3: Level 1 + Double Glove (Silver Shield) + OV Respirator Qty_Check_Liq->Level_3 Yes

Figure 1: PPE Selection Logic Flowchart based on operational parameters.

Operational Protocols

A. Weighing and Transfer (Solid State)
  • Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer.[1] Chlorinated aromatics often carry static charge, causing powder to "jump" and contaminate surfaces.

  • Technique:

    • Place the receiving vessel (tare) in the balance.

    • Dispense the chemical using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning to storage.[1]

B. Reaction Setup (Synthesis Context)

When using 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one as an intermediate:

  • Solvent Selection: Avoid using strong oxidizers.[1] This compound is stable in standard organic solvents (DCM, THF, Ethyl Acetate).

  • Temperature: If heating >50°C, ensure a closed system with a reflux condenser and inert gas (Nitrogen/Argon) blanket to prevent oxidation of the hydroxymethyl group or release of chlorinated vapors.

  • Quenching: Treat reaction mixtures as potentially acidic (due to potential HCl liberation if side reactions occur). Neutralize with sat. NaHCO₃ during workup.[1]

Emergency Response & Spill Management

Immediate Action: Evacuate the immediate area if the spill exceeds 5 grams or is outside a fume hood.[1]

Spill Cleanup Workflow

Follow this strict protocol to minimize exposure and environmental contamination.[1][4]

Spill_Response Alert 1. Alert Personnel & Isolate PPE_Up 2. Don PPE (Goggles, Double Gloves, Lab Coat) Alert->PPE_Up Contain 3. Contain with Absorbent Pads/Pillows PPE_Up->Contain Neutralize 4. Wipe with Solvent (Acetone/Ethanol) Contain->Neutralize Waste 5. Seal in HazMat Bag (Tag: Halogenated) Neutralize->Waste

Figure 2: Step-by-step spill response protocol.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not rub. The chlorinated structure can cause corneal abrasion.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol/solvents on skin, as this enhances absorption of the halogenated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Disposal & Waste Management

Waste Code Assignment: This compound must be treated as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates these streams, as halogenated waste requires higher-temperature incineration.[1]

  • Solid Waste: Collect contaminated gloves, paper towels, and solid chemical in a dedicated solid waste drum labeled "Toxic Solids, Organic."

  • Liquid Waste: Dispose of mother liquors and washings in the "Halogenated Solvent Waste" container.[1]

  • Container Disposal: Triple rinse empty bottles with a small amount of Acetone before discarding the glass. Add the rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759348, 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one (Analogous Structure).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

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